5-(Pyrrolidin-2-yl)isoxazole
Description
Contextual Significance of Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the field of drug discovery. Their prevalence in both natural products and synthetic drugs underscores their versatile nature. These scaffolds provide a three-dimensional framework that can be decorated with various functional groups, allowing for precise tuning of stereoelectronic properties to achieve desired interactions with biological targets.
The Isoxazole (B147169) Ring System as a Privileged Pharmacophore
The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. taylorandfrancis.commdpi.comnih.gov This designation is reserved for molecular frameworks that are able to provide ligands for diverse receptors, showcasing their broad utility. The unique electronic properties of the isoxazole ring, including its ability to act as a hydrogen bond acceptor via its nitrogen and oxygen atoms, contribute to its versatility. mdpi.comsymc.edu.cn Furthermore, the isoxazole moiety is often incorporated into drug candidates to enhance properties like metabolic stability and to serve as a bioisosteric replacement for other functional groups. mdpi.com
The isoxazole core is found in a wide array of approved pharmaceutical agents, demonstrating its clinical and commercial success. symc.edu.cnnih.govnih.gov These drugs span a range of therapeutic areas, highlighting the scaffold's adaptability in interacting with various biological targets. rsc.orgrsc.orgmdpi.comfrontiersin.org The weak N-O bond within the isoxazole ring is also a key feature, as it can be susceptible to cleavage, a property that can be exploited in the design of prodrugs or as a synthetic handle for further molecular elaboration. mdpi.comrsc.org The development of efficient synthetic methodologies, including 1,3-dipolar cycloadditions and condensation reactions, has made a wide variety of isoxazole derivatives accessible for screening and development. nih.govnih.govrsc.orgrsc.org
Table 1: Examples of Marketed Drugs Containing the Isoxazole Scaffold
| Drug Name | Therapeutic Category |
| Sulfamethoxazole | Antibiotic |
| Valdecoxib | Anti-inflammatory |
| Leflunomide | Antirheumatic |
| Zonisamide | Anticonvulsant |
| Risperidone | Antipsychotic |
| Cloxacillin | Antibiotic |
| Dicloxacillin | Antibiotic |
| Flucloxacillin | Antibiotic |
| Danazol | Endocrine Agent |
This table is for illustrative purposes and does not include dosage or administration information. nih.govnih.govnih.govresearchgate.netrsc.org
The Pyrrolidine (B122466) Moiety as a Versatile Pharmacophoric Unit
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another cornerstone of medicinal chemistry. frontiersin.orgtandfonline.com It is a core structure in numerous natural products, including alkaloids and the essential amino acid proline. mdpi.combiomedres.us The significance of the pyrrolidine scaffold is amplified by several key features. Its saturated, non-planar nature provides access to three-dimensional chemical space, a desirable attribute for enhancing binding affinity and selectivity to protein targets. nih.govresearchgate.net
The pyrrolidine ring's nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating crucial interactions with biological macromolecules. pharmablock.com This feature, combined with its potential to improve aqueous solubility, makes it a frequent choice for incorporation into drug candidates. pharmablock.commdpi.com Furthermore, the stereogenic centers that can be present on the pyrrolidine ring allow for the synthesis of stereoisomers with distinct biological profiles, enabling fine-tuning of pharmacological activity. nih.govresearchgate.net The development of stereoselective synthesis methods, often starting from proline or its derivatives, has been a major focus, providing access to optically pure pyrrolidine-containing compounds. mdpi.com
Table 2: Examples of Marketed Drugs Containing the Pyrrolidine Moiety
| Drug Name | Therapeutic Category |
| Captopril | Antihypertensive |
| Enalapril | Antihypertensive |
| Clindamycin | Antibiotic |
| Aniracetam | Nootropic |
| Procyclidine | Anticholinergic |
| Rolipram | Antidepressant |
| Daridorexant | Insomnia Treatment |
| Pacritinib | JAK-2 Inhibitor |
This table is for illustrative purposes and does not include dosage or administration information. frontiersin.orgnih.gov
Structural Overview and Academic Research Focus on 5-(Pyrrolidin-2-yl)isoxazole
The compound this compound represents a deliberate fusion of the pharmacophoric features of both the isoxazole and pyrrolidine rings. This hybrid design is predicated on the hypothesis that the combined scaffold may exhibit unique biological activities or improved pharmaceutical properties compared to its individual components.
Unique Hybrid Scaffold Architecture and Synthetic Accessibility
The architecture of this compound links the C5 position of the isoxazole ring directly to the C2 position of the pyrrolidine ring. This arrangement creates a compact and relatively rigid structure with distinct spatial and electronic characteristics. The pyrrolidine ring introduces a chiral center at the point of attachment, offering the potential for stereoisomeric differentiation in biological activity.
The synthesis of such hybrid molecules is a topic of significant interest. General synthetic strategies for producing substituted pyrrolidines often involve multicomponent reactions, such as the [3+2] cycloaddition of azomethine ylides with appropriate dipolarophiles. nih.govenamine.net The construction of the isoxazole ring can be achieved through methods like the cycloaddition of nitrile oxides with alkynes or the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. nih.govwikipedia.org The synthesis of the target hybrid could therefore proceed by coupling a pre-formed pyrrolidine derivative with a precursor to the isoxazole ring, or vice versa, or through a convergent approach where both rings are formed in a later stage of the synthesis. The accessibility of these synthetic routes is a key factor enabling the exploration of this scaffold in research settings. enamine.net
Rationale for Investigation in Academic Settings
The primary rationale for investigating this compound in academic research stems from the principle of molecular hybridization. By combining two privileged scaffolds, researchers aim to create novel chemical entities with the potential to interact with a wide range of biological targets. frontiersin.orgnih.gov Academic studies often focus on synthesizing libraries of derivatives based on this core structure, where substituents on both the pyrrolidine nitrogen and the isoxazole ring are varied.
These libraries are then screened against various biological targets to identify potential lead compounds for drug development. The broad spectrum of activities associated with both isoxazoles (e.g., antimicrobial, anticancer, anti-inflammatory) rsc.orgrsc.orgmdpi.comfrontiersin.org and pyrrolidines (e.g., antiviral, enzyme inhibition, CNS activity) frontiersin.orgbiomedres.us provides a strong basis for exploring the pharmacological profile of the hybrid scaffold. For instance, research groups have explored the incorporation of pyrrolidine into hybrid molecules with other pharmacophores like oxadiazoles (B1248032) and sulfonamides to target specific enzymes or receptors. tandfonline.comnih.gov The investigation of this compound and its analogues allows for the systematic exploration of structure-activity relationships (SAR), providing valuable insights into how molecular modifications influence biological function. This fundamental research is crucial for advancing the field of medicinal chemistry and laying the groundwork for future therapeutic innovations.
Structure
3D Structure
Properties
IUPAC Name |
5-pyrrolidin-2-yl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-6(8-4-1)7-3-5-9-10-7/h3,5-6,8H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOADWBZVSUVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=NO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Pyrrolidin 2 Yl Isoxazole and Analogues
Historical Development of Isoxazole (B147169) Synthesis Approaches
The synthesis of isoxazoles has a rich history, with numerous methods developed over the years. nih.gov These strategies primarily revolve around the formation of the five-membered ring containing adjacent nitrogen and oxygen atoms.
In recent years, there has been a significant push towards developing metal-free synthetic routes for isoxazoles to enhance the eco-friendliness of the processes. nih.govrsc.org These methods often provide an alternative to traditional metal-catalyzed reactions, which can be associated with cost, toxicity, and challenges in removing metal residues from the final products. nih.gov
One prominent metal-free approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. chemicalpapers.com For instance, a multi-component reaction has been reported for the synthesis of 3-phenyl-5-(bromomethyl)isoxazole analogues in a DMF/water mixture, proceeding through the in situ generation of α-chloro aldoximes and their subsequent cycloaddition with propargyl bromide under mild, metal-free conditions. chemicalpapers.com Another example is the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the 1,3-dipolar addition of nitrile oxides with alkynes, a method that notably tolerates unprotected phenolic hydroxyl groups. rsc.orgnih.gov
Hypervalent iodine reagents have also emerged as effective mediators for metal-free isoxazole synthesis. arkat-usa.org Diacetoxyiodobenzene, for example, can be used to facilitate the [3+2]-cycloaddition of nitrile oxides with alkynes. arkat-usa.orgmdpi.com Furthermore, tert-butyl nitrite (B80452) (TBN) has been employed as a metal-free radical initiator and a source of the N-O fragment in the construction of isoxazoles. mdpi.com
The following table summarizes some of the key metal-free methods for isoxazole synthesis:
Table 1: Selected Metal-Free Synthetic Routes to Isoxazoles| Reagent/Catalyst | Reaction Type | Starting Materials | Key Features |
|---|---|---|---|
| DBU | 1,3-Dipolar Cycloaddition | Aldoximes, Alkynes | Metal-free, tolerates unprotected phenols. rsc.orgnih.gov |
| Diacetoxyiodobenzene | [3+2]-Cycloaddition | Nitrile Oxides, Alkynes | Hypervalent iodine-mediated. arkat-usa.orgmdpi.com |
| tert-Butyl Nitrite (TBN) | Radical Cyclization | Methyl Azaarenes, Alkynes | Metal-free radical initiator and N-O source. mdpi.com |
| Oxone | 1,3-Dipolar Cycloaddition | Aldoximes, Alkenes | Occurs in aqueous medium at room temperature. rsc.org |
Beyond purely metal-free approaches, a variety of powerful strategies are employed for isoxazole synthesis, often utilizing metal catalysts to achieve high efficiency and selectivity.
Cycloaddition Reactions: The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a cornerstone of isoxazole synthesis. rsc.orgkuey.net This reaction can be carried out under various conditions, including metal catalysis. For instance, copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides and terminal acetylenes provides a rapid and regioselective route to 3,5-disubstituted isoxazoles. nih.gov Solid-phase synthesis using a parallel nitrile oxide cycloaddition (NOC) strategy has also been developed to create diverse libraries of isoxazoles and isoxazolines. nih.gov
Cycloisomerization Reactions: Gold-catalyzed cycloisomerization of α,β-acetylenic oximes offers a versatile method for producing substituted isoxazoles under mild conditions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This approach allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by modifying the substituents on the starting oxime. organic-chemistry.orgresearchgate.net
Condensation Reactions: Condensation reactions represent a classical yet effective method for isoxazole ring formation. kuey.net For example, the reaction of β-dicarbonyl compounds with hydroxylamine (B1172632) is a well-established route. researchgate.net Similarly, the condensation of β-keto esters with hydroxylamine can lead to isoxazolin-5-ones or 3-hydroxyisoxazoles depending on the reaction conditions. youtube.com One-pot three-component condensation reactions of β-oxoesters, hydroxylamine hydrochloride, and substituted aldehydes have also been utilized to prepare α,β-unsaturated isoxazol-5(4H)-ones. nih.gov
The table below outlines these diverse strategies for isoxazole synthesis:
Table 2: Cycloaddition, Cycloisomerization, and Condensation Strategies for Isoxazole Synthesis| Strategy | Catalyst/Reagent | Starting Materials | Key Features |
|---|---|---|---|
| [3+2] Cycloaddition | Copper(I) | Nitrile Oxides, Terminal Acetylenes | Regioselective, rapid. nih.gov |
| Cycloisomerization | Gold(III) Chloride | α,β-Acetylenic Oximes | Mild conditions, versatile substitution patterns. organic-chemistry.orgorganic-chemistry.orgresearchgate.net |
| Condensation | Base | β-Dicarbonyls, Hydroxylamine | Classical and effective method. researchgate.net |
| One-Pot Condensation | Various Catalysts | β-Oxoesters, Hydroxylamine HCl, Aldehydes | Multi-component reaction for efficiency. nih.gov |
Asymmetric Synthesis of Pyrrolidine (B122466) Core Scaffolds
The pyrrolidine ring, a prevalent motif in biologically active molecules, requires stereocontrolled synthesis to ensure the desired biological activity. nih.gov Various asymmetric methods have been developed to access chiral pyrrolidine cores.
Achieving high enantioselectivity and diastereoselectivity is crucial in the synthesis of substituted pyrrolidines. Several powerful strategies have been developed to this end.
One notable approach involves the use of chiral auxiliaries. For example, Oppolzer's chiral sultam has been effectively used to direct the asymmetric 1,3-dipolar cycloaddition for the construction of 3,4-syn substituted pyrrolidine moieties. acs.org This method allows for a high degree of stereocontrol and the chiral auxiliary can often be recovered and reused. acs.org
Catalytic asymmetric reactions are also at the forefront of pyrrolidine synthesis. Chiral phosphoric acids have been shown to catalyze the intramolecular asymmetric aza-Michael reaction of a protected amine with an α,β-unsaturated thioester, yielding spirocyclic pyrrolidines with high enantioselectivity. whiterose.ac.uk Furthermore, a combination of base and gold(I) catalysis can be used in a one-pot nitro-Mannich/hydroamination cascade to produce substituted pyrrolidines with three stereocenters in high yields and excellent diastereoselectivities. rsc.org
Copper-promoted intramolecular aminooxygenation of alkenes provides a diastereoselective route to 2,5-disubstituted pyrrolidines. nih.govacs.org The stereochemical outcome, either cis or trans, can be controlled by the substitution pattern of the starting alkene substrate. nih.govacs.org
The following table summarizes some of these enantioselective and diastereoselective methods:
Table 3: Enantioselective and Diastereoselective Synthesis of Pyrrolidines| Method | Catalyst/Auxiliary | Key Transformation | Stereochemical Outcome |
|---|---|---|---|
| Chiral Auxiliary Directed Cycloaddition | Oppolzer's Chiral Sultam | 1,3-Dipolar Cycloaddition | High diastereoselectivity and enantioselectivity for 3,4-syn substituted pyrrolidines. acs.org |
| Asymmetric Aza-Michael Reaction | Chiral Phosphoric Acid | Intramolecular aza-Michael reaction | High enantioselectivity for spirocyclic pyrrolidines. whiterose.ac.uk |
| Nitro-Mannich/Hydroamination Cascade | Base and Gold(I) Catalysis | One-pot cascade reaction | High yields and excellent diastereoselectivities. rsc.org |
| Intramolecular Aminooxygenation | Copper(II) | Aminooxygenation of alkenes | High diastereoselectivity for 2,5-cis or 2,5-trans pyrrolidines. nih.govacs.org |
Biocatalysis, particularly the use of enzymes, offers a powerful and highly selective approach to the synthesis of chiral pyrrolidine scaffolds. acs.org Enzymes can catalyze reactions with high enantioselectivity and diastereoselectivity under mild conditions.
A prominent example is the use of an enzymatic dynamic kinetic resolution (DKR) for the reduction of a keto ester. acs.orgresearchgate.netnih.gov This method has been successfully applied to establish the two stereogenic centers of a syn-1,2-amino alcohol with excellent enantiomeric excess (>99% ee) and diastereomeric ratio (>99:1 dr) in a single step. acs.orgnih.gov This syn-amino alcohol is a key intermediate that can be further transformed into the desired cis-2,5-disubstituted pyrrolidine core. acs.org
Engineered enzymes have been developed to improve the stability, conversion rates, and compatibility with organic co-solvents, making these processes more viable for large-scale synthesis. thieme-connect.com For instance, specific ketoreductases and glucose dehydrogenases have been optimized for the DKR process. thieme-connect.com
The table below highlights the application of enzymatic transformations in pyrrolidine synthesis:
Table 4: Enzymatic Transformations for Pyrrolidine Synthesis| Enzyme Type | Reaction Type | Substrate | Key Features |
|---|---|---|---|
| Ketoreductase | Dynamic Kinetic Resolution (DKR) | β-Keto ester | Establishes two stereocenters with high ee and dr in one step. acs.orgresearchgate.netnih.gov |
| Esterase/Lipase | Kinetic Resolution | Racemic 3-hydroxypyrrolidine derivatives | Stereoselective esterification of one enantiomer. acs.org |
Chiral pool synthesis is a direct and effective strategy for obtaining enantiomerically pure compounds by utilizing readily available chiral starting materials from nature. whiterose.ac.uk Common sources for the chiral pool include α-amino acids, carbohydrates, and terpenes. whiterose.ac.uk
L-proline is a particularly valuable and inexpensive starting material from the chiral pool for the synthesis of pyrrolidine scaffolds. whiterose.ac.uk Its inherent chirality can be transferred to the target molecule through various synthetic modifications. For instance, functionalization of L-proline via methods like the Arndt-Eistert homologation or the Henry-Nef reaction allows for its use as a versatile chiral synthon. whiterose.ac.uk
Another example of a chiral pool starting material is malic acid, which has been used to prepare chiral N-benzyl-3-hydroxypyrrolidine through a sequence of condensation with benzylamine (B48309) and subsequent reduction. google.com Similarly, (S)- or (R)-glycidol can serve as the chiral source for the asymmetric synthesis of cis-4-hydroxypipecolic acid, a related six-membered heterocycle, which involves a stereoselective hydrogenation of a cyclic imine. researchgate.net
The following table provides examples of chiral pool starting materials and their application in pyrrolidine synthesis:
Table 5: Chiral Pool Synthesis of Pyrrolidines| Chiral Pool Source | Key Transformation | Target Scaffold |
|---|---|---|
| L-Proline | Arndt-Eistert homologation, Henry-Nef reaction | Functionalized pyrrolidines. whiterose.ac.uk |
| Malic Acid | Condensation and reduction | Chiral 3-hydroxypyrrolidines. google.com |
| (S)- or (R)-Glycidol | Stereoselective hydrogenation of a cyclic imine | Chiral cis-4-hydroxypipecolic acid. researchgate.net |
Convergent and Divergent Synthetic Routes to 5-(Pyrrolidin-2-yl)isoxazole
Divergent synthesis , in contrast, starts from a common intermediate that is progressively elaborated to generate a library of structurally related compounds. kthmcollege.ac.in This approach is particularly useful for structure-activity relationship (SAR) studies, where the systematic modification of a core scaffold is required to explore the chemical space around a lead compound. For instance, a common precursor could be a functionalized isoxazole, which is then reacted with various pyrrolidine derivatives or their precursors to yield a range of analogs. kthmcollege.ac.inrsc.org A reported divergent synthesis of isoxazoles involves the regioselective [3+2] cycloaddition of nitrile oxides with B-ethynyl-1,2-azaborines, where the regioselectivity is controlled by the presence or absence of a ruthenium catalyst. rsc.org
Multi-Step Chemical Reaction Design and Optimization
The synthesis of this compound and its analogs is a multi-step process that requires careful design and optimization of each reaction step to ensure high yields and purity. A common and crucial reaction for forming the isoxazole ring is the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. nih.govrsc.orgthieme-connect.comresearchgate.net
The nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent, which then reacts with a suitable dipolarophile. rsc.orgorganic-chemistry.org For example, the reaction of an aldehyde with hydroxylamine hydrochloride can form the corresponding oxime. rsc.org This oxime can then be oxidized to a nitrile oxide intermediate, which subsequently undergoes cycloaddition. rsc.org Optimization of these reactions involves screening different solvents, bases, and reaction temperatures to maximize the yield and regioselectivity of the cycloaddition. nih.gov For instance, in the synthesis of isoxazole-linked C-glycosides, the reaction of α,β-unsaturated-C-β glycosidic ketones with hydroxylamine hydrochloride was optimized by using potassium carbonate at 60 °C, which resulted in an 80% isolated yield. nih.gov
Another key transformation is the construction of the pyrrolidine ring or the introduction of the isoxazole moiety onto a pre-existing pyrrolidine scaffold. This can be achieved through various methods, including nucleophilic substitution or reductive amination. The choice of protecting groups for the pyrrolidine nitrogen is critical to prevent side reactions and to be easily removable in the final steps of the synthesis. orgsyn.org
Table 1: Key Reaction Steps and Optimization Considerations
| Step | Reaction Type | Key Reagents | Optimization Parameters |
| Isoxazole Formation | [3+2] Cycloaddition | Aldoxime, Oxidizing Agent (e.g., NCS, Oxone), Alkyne/Alkene | Solvent, Temperature, Base, Oxidant Choice |
| Pyrrolidine Functionalization | Nucleophilic Substitution | Protected Pyrrolidine, Electrophilic Isoxazole | Leaving Group, Solvent, Temperature |
| Protecting Group Removal | Deprotection | Acid/Base or Hydrogenolysis | Reagent Concentration, Reaction Time |
Stereochemical Control and Chiral Center Establishment
The pyrrolidine ring in this compound contains a stereocenter at the C2 position, making stereochemical control a critical aspect of its synthesis, especially for therapeutic applications where a single enantiomer is often responsible for the desired biological activity. ethz.chacs.org
Several strategies are employed to establish and maintain the desired stereochemistry:
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids (e.g., L-proline or D-proline), to provide the chiral pyrrolidine core. ethz.ch The inherent chirality of the starting material is carried through the synthetic sequence to the final product.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch
Asymmetric Catalysis: The use of chiral catalysts, such as chiral metal complexes or organocatalysts, can induce enantioselectivity in key bond-forming reactions. mdpi.comacs.org For example, asymmetric [3+2] cycloaddition reactions catalyzed by chiral primary-tertiary amines have been used to synthesize pyrrolidinyl spirooxindole derivatives with excellent stereoselectivity. mdpi.com This method allows for the direct creation of the chiral center with high enantiomeric excess.
The absolute configuration of the final product is determined by the stereochemistry of the starting materials or the catalyst used. Spectroscopic and chiroptical methods, such as NMR spectroscopy and circular dichroism, are used to confirm the stereochemical outcome of the synthesis. acs.org
Molecular Design, Structure Activity Relationship Sar , and Mechanism of Action Studies
Structure-Activity Relationship (SAR) Studies on Isoxazole (B147169) Derivatives
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile component in drug design. mdpi.comnih.gov Its substitution pattern profoundly dictates the molecule's interaction with biological targets.
Influence of Substituent Effects on Biological Activity
The electronic and steric properties of substituents on the isoxazole ring are critical determinants of biological activity. Research has shown that the introduction of various functional groups can modulate the potency and selectivity of isoxazole-containing compounds. For instance, in a series of 3-aryl-4-isoxazolecarboxamides, substitutions on the aryl ring significantly impacted their agonist activity at the TGR5 receptor. bohrium.com Specifically, para-substitution on the amide phenyl ring was generally preferred over ortho- or meta-positions for enhancing activity. bohrium.com
Furthermore, the nature of the substituent plays a crucial role. Electron-donating groups, such as methoxy (B1213986) substituents on a benzene (B151609) ring attached to the isoxazole, have been shown to enhance anticancer activity in certain contexts. nih.gov Conversely, the presence of halogen atoms like fluorine, chlorine, or bromine at the phenyl substituent on the isoxazole ring can significantly enhance the α-amylase inhibitory activity of the compounds. nih.gov This highlights the importance of substituent choice in tuning the desired biological effect.
Strategic Modifications at Isoxazole Ring Positions (e.g., 3,5-disubstitution)
The arrangement of substituents around the isoxazole ring, particularly at the 3 and 5-positions, is a key strategy in medicinal chemistry. nih.govrsc.org Numerous synthetic methods have been developed to achieve regioselective 3,5-disubstitution, allowing for the systematic exploration of the chemical space. nih.govrsc.org
Studies on 3,5-disubstituted isoxazole derivatives have revealed critical SAR insights. For example, in a series of compounds synthesized from tyrosol, the nature of the substituent at the 5-position of the isoxazole ring influenced antiproliferative properties. mdpi.com Specifically, derivatives with methyl, methoxy, or chloride substitutions demonstrated enhanced activity against U87 cells. mdpi.com In another study, 3,5-diaryl isoxazoles showed promising antimicrobial activity, with a trifluoromethyl substitution at the 3-position of one of the aryl rings leading to significant inhibitory values. researchgate.net
The relative positioning of substituents is also important. For instance, 4,5-diarylisoxazoles have been reported to exhibit greater antimitotic activity than their 3,4-diarylisoxazole counterparts. nih.gov This underscores the importance of the substitution pattern around the isoxazole core for specific biological outcomes.
Structure-Activity Relationship (SAR) Studies on Pyrrolidine (B122466) Derivatives
The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous natural products and synthetic drugs. bohrium.comresearchgate.net Its inherent structural features and the ability to introduce stereocenters make it a valuable component in drug design. nih.gov
Impact of Pyrrolidine Substitutions on Bioactivity (e.g., N1, 3rd, 5th positions)
Modifications at the N1, 3rd, and 5th positions of the pyrrolidine ring offer significant opportunities to optimize biological activity. bohrium.comtandfonline.com For instance, in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, substitution with a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position of the core scaffold significantly increased Trk inhibition activity. mdpi.com Further SAR studies on this class of compounds revealed that the presence of a pyrrolidine moiety at the fifth position improved inhibition efficacy. mdpi.com
The nature of the substituent at the N1 position is also critical. In a study of phenylalanine derivatives, substituents at the N1 position of a 1,2,3-triazole ring linked to the pyrrolidine had a major impact on activity. tandfonline.com
Conformational Analysis and Stereoisomeric Effects
The non-planar, puckered conformation of the pyrrolidine ring plays a crucial role in its biological activity. nih.gov The ring can adopt various envelope and twisted conformations, and the preferred conformation can be influenced by substituents. nih.gov For example, fluorination of the pyrrolidine ring can induce significant conformational changes, with the regio- and stereochemistry of the fluorine substitution dictating the conformational bias. beilstein-journals.orgbeilstein-journals.org
The stereochemistry of substituents on the pyrrolidine ring is a critical factor influencing biological activity. nih.gov The presence of chiral centers allows for the existence of multiple stereoisomers, which can exhibit different biological profiles due to differential binding to enantioselective protein targets. nih.gov For example, in the case of (S)-2-(pyrrolidin-2-yl)acetic acid, the specific (S)-configuration is crucial for its identity and likely its biological function. The ability to control the stereochemistry at positions C2, C3, C4, and C5 of the pyrrolidine ring is a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates.
Integrated SAR for the 5-(Pyrrolidin-2-yl)isoxazole Scaffold
The combination of the isoxazole and pyrrolidine rings into the this compound scaffold creates a unique chemical entity with the potential for novel biological activities. The SAR of this integrated scaffold is a result of the interplay between the individual properties of each ring and their relative orientation.
In the context of developing casein kinase 1 (CK1) inhibitors, a 3,4-diaryl-isoxazole core was modified with functionalized enantiopure pyrrolidine scaffolds. mdpi.com This strategic combination aimed to promote selective binding interactions within the ATP binding pocket of the enzyme. The chiral "ribose-like" pyrrolidine scaffolds were seen as having significant potential for modifying the pharmacological activity of the parent isoxazole compound. mdpi.com
Data Tables
Table 1: SAR of Isoxazole Derivatives - Substituent Effects
| Base Scaffold | Position of Variation | Substituent Type | Observed Effect on Biological Activity | Reference |
|---|---|---|---|---|
| 3-Aryl-4-isoxazolecarboxamide | Amide phenyl ring (para) | Various | Preferred position for activity | bohrium.com |
| Isoxazole derivative | Phenyl substituent on isoxazole | Methoxy group | Enhanced anticancer activity | nih.gov |
Table 2: SAR of Pyrrolidine Derivatives - Positional Impact
| Base Scaffold | Position of Variation | Substituent Type | Observed Effect on Biological Activity | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 5th position | 2,5-Difluorophenyl-substituted pyrrolidine | Increased Trk inhibition | mdpi.com |
Synergistic Contributions of Isoxazole and Pyrrolidine Moieties to Bioactivity
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, provides a stable, electron-rich aromatic core. This structure is crucial for establishing non-covalent interactions, such as π-π stacking, with biological targets. symc.edu.cn The pyrrolidine ring, a saturated five-membered amine ring, introduces stereochemical complexity and enhances solubility through hydrogen bonding. smolecule.com This combination of a rigid aromatic scaffold and a flexible, interactive appendage is key to the bioactivity of this compound derivatives. smolecule.com
The isoxazole moiety itself is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comencyclopedia.pub Similarly, the pyrrolidine scaffold is a common feature in many bioactive compounds, contributing to their ability to interact with various biological targets. tandfonline.comresearchgate.net The synergistic effect of these two moieties is evident in the enhanced and often specific biological activities of the combined molecule. For instance, the introduction of a brominated pyrrole (B145914) into an isoxazole structure has been shown to enhance anticancer activity. mdpi.com
Pharmacophore Elucidation for Target-Specific Interactions
Pharmacophore modeling for this compound derivatives aims to identify the key structural features responsible for their interaction with specific biological targets. The isoxazole ring often acts as a central scaffold, with substitutions at various positions modulating the compound's affinity and selectivity. mdpi.com
For example, in the context of kinase inhibition, the diaryl-isoxazole core can be modified with functionalized, enantiopure pyrrolidine scaffolds. mdpi.com These modifications are designed to promote selective binding within the ATP binding pocket of kinases, extending the pharmacophore towards the ribose pocket to enhance potency and selectivity. mdpi.com The chiral nature of the pyrrolidine moiety can be particularly important for achieving specific interactions with the target protein. mdpi.com
Investigation of Molecular Mechanisms of Action (MOA) for Pyrrolidinylisoxazole Derivatives
The diverse biological effects of this compound derivatives stem from their ability to interact with a variety of molecular targets. The following sections explore their mechanisms of action in different biological systems.
Interactions with Neurotransmitter Systems
Derivatives of this compound have shown significant interactions with various components of the central nervous system. Some of these compounds act as potent inhibitors of GABA transporters, which can lead to anticonvulsant effects. nih.gov Specifically, certain derivatives have been identified as potent inhibitors of GABA transporter 1 and 2. nih.gov
Furthermore, pyrrolidine-2,5-dione derivatives have demonstrated high affinity for the 5-HT1A receptor and the serotonin (B10506) transporter (SERT), suggesting potential antidepressant properties. researchgate.net Computer docking simulations have confirmed the binding of these compounds to models of the 5-HT1A receptor and SERT. researchgate.net Some derivatives also exhibit agonist properties at the 5-HT1A receptor. researchgate.net
Enzyme Inhibition Profiles
The this compound scaffold has been a fruitful starting point for the development of various enzyme inhibitors.
Monoamine Oxidases (MAOs): Isoxazole-containing compounds have been identified as potent inhibitors of MAOs, enzymes crucial for the breakdown of neurotransmitters. researchgate.net This inhibitory activity underscores their potential in treating neurodegenerative diseases. researchgate.net
Dipeptidyl Peptidase-IV (DPP-IV): While not explicitly detailed for this compound in the provided results, pyrrolidine derivatives, in general, are explored for their antidiabetic potential, which can involve DPP-IV inhibition. tandfonline.com
Carbonic Anhydrase: This enzyme is a target for various therapeutic agents, though specific inhibitory activity by this compound derivatives was not highlighted in the search results.
Cholinesterase: Several isoxazole derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, which is a key target in the management of Alzheimer's disease. nih.govresearchgate.netrsc.org Pyrrolo-isoxazole benzoic acid derivatives, for instance, have been developed as potential AChE inhibitors. nih.govresearchgate.net
The table below summarizes the enzyme inhibitory activities of some isoxazole derivatives.
| Enzyme Target | Derivative Class | Observed Activity | Reference |
| Cyclooxygenase-2 (COX-2) | Isoxazole derivatives | Potent and selective inhibition | nih.gov |
| 5-Lipoxygenase (5-LOX) | Isoxazole derivatives | Significant, dose-dependent inhibition | nih.govresearchgate.net |
| Acetylcholinesterase (AChE) | 3,5-disubstituted isoxazoles | Potent inhibition | nih.gov |
| Histone Deacetylase (HDAC) | Isoxazole derivative | Selective inhibition of HDAC-6 | rsc.org |
Receptor Modulatory Activities
Beyond enzyme inhibition, these compounds also modulate the activity of various receptors.
GABAA Receptors: As mentioned earlier, some derivatives are effective GABA uptake inhibitors, which indirectly modulates GABAergic neurotransmission. nih.gov
β3-Adrenergic Receptors: While direct modulation of β3-adrenergic receptors by this compound was not found, the broad screening of such compounds suggests potential interactions with various G-protein coupled receptors.
Targeting Oncogenic Signaling Pathways
The anticancer properties of this compound derivatives are often linked to their ability to interfere with key signaling pathways involved in cancer cell proliferation and survival.
PI3K/AKT/mTOR Pathway: Functionalized pyrrolidine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth and survival in many cancers. tandfonline.com Some isoxazole-piperazine hybrids have been shown to inhibit cell survival through Akt hyperphosphorylation. nih.gov
VEGF Signaling: Pyrrolidine-based compounds can also inhibit vascular endothelial growth factor (VEGF) signaling, a key pathway in angiogenesis (the formation of new blood vessels that tumors need to grow). tandfonline.com Some oxazolo[5,4-d]pyrimidine (B1261902) derivatives with an isoxazole substituent have shown inhibitory activity against VEGFR2. mdpi.com
The table below provides examples of the anticancer activity of isoxazole and pyrrolidine derivatives.
| Cancer Cell Line | Compound Type | Mechanism of Action | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | C-glycoside-linked isoxazole derivative | Cytotoxicity | 0.67 µM | mdpi.comencyclopedia.pub |
| KB403 (Oral Cancer) | Isoxazole-containing bromopyrrolidine alkaloid | Selective inhibition | 2.45 µM | mdpi.com |
| A549 (Lung Cancer) | Isoxazole functionalized chromene | Cytotoxicity | < 12 µM | nih.gov |
| Huh7 (Liver Cancer) | Isoxazole-piperazine hybrid | Cytotoxicity | 0.3-3.7 µM | nih.gov |
| A549 (Lung Cancer) | Spirooxindole-pyrazole hybrid | Downmodulation of MDM2 | 17.7 µM | nih.gov |
In Vitro Pharmacological Profiling and Biological Activity Assessment
Evaluation of Anthelmintic Properties
Derivatives of isoxazole (B147169) have been explored for their potential as anthelmintic agents. However, specific studies detailing the in vitro effects of 5-(Pyrrolidin-2-yl)isoxazole on parasitic organisms are currently unavailable.
There is no published research that specifically investigates the inhibitory effects of this compound on the motility and developmental stages of parasitic model organisms. Such studies would be crucial in determining its potential as a lead compound for the development of new anthelmintic drugs.
Data from mammalian cell counter-screening assays are essential to assess the selectivity of a potential anthelmintic agent, ensuring it targets the parasite with minimal toxicity to the host. At present, there are no available studies that have performed such selectivity profiling for this compound.
Investigation of Anticancer and Antitumor Activities
The isoxazole ring is a component of various compounds that have been investigated for their anticancer properties, with mechanisms including the inhibition of histone deacetylase (HDAC). Similarly, pyrrolidine (B122466) derivatives have also been synthesized and evaluated for their potential as anticancer agents. Despite the interest in these parent scaffolds, specific data on the anticancer and antitumor activities of this compound are absent from the current scientific literature.
No studies have been published that report the results of in vitro cell proliferation inhibition assays for this compound against any cancer cell lines. Consequently, there is no data available to be presented in a tabular format regarding its potential cytotoxic effects.
While isoxazole-containing compounds have been designed as HDAC inhibitors, there is no specific research assessing the HDAC inhibitory potential of this compound.
Assessment of Antimicrobial and Antifungal Potential
Both isoxazole and pyrrolidine derivatives have been the subject of research into new antimicrobial and antifungal agents. These studies have often involved the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains. However, the antimicrobial and antifungal potential of the specific compound this compound has not been reported. Therefore, no data tables of MIC values can be provided.
Other Reported In Vitro Biological Activities of Related Scaffolds
Antioxidant Activities
The antioxidant potential of isoxazole derivatives has been a subject of significant scientific investigation, with numerous in vitro studies assessing their ability to scavenge free radicals. While research specifically isolating the antioxidant activity of the parent compound "this compound" is not extensively detailed in the provided literature, a considerable body of evidence highlights the potent antioxidant properties of various structurally related isoxazole derivatives. These studies commonly employ assays such as the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) method to quantify antioxidant efficacy.
Research into a series of fluorophenyl-isoxazole-carboxamides revealed potent free radical scavenging activity. nih.gov In DPPH assays, compounds 2a and 2c demonstrated notably high antioxidant potency, with IC50 values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively. researchgate.netresearchgate.net These values indicate significantly stronger activity compared to the standard antioxidant Trolox, which presented an IC50 value of 3.10 ± 0.92 µg/ml in the same study. nih.govresearchgate.net
Another study focused on isoxazole derivatives alongside their corresponding dihydropyrazoles reported that isoxazole-containing chalcones generally exhibited superior antioxidant activity. nih.gov Specifically, compound 28 , which features three methoxy (B1213986) group substitutions, was identified as the most potent among thirty compounds tested, showing an IC50 value of 5 µg/mL, which was comparable to the gallic acid standard. nih.gov Within a disubstituted series of chalcones, compound 25 also showed high activity with an IC50 of 9 µg/mL. nih.gov
Further investigations into different isoxazole analogs also confirmed their antioxidant capabilities. A series of derivatives, designated C1-C10, were evaluated for their free radical scavenging effect using the DPPH assay. plos.org The results identified compound C3 as having an excellent free radical scavenging effect with an IC50 value of 10.96 μM. plos.orgnih.gov Compounds C5 and C6 also displayed potent, dose-dependent antioxidant effects with IC50 values of 13.12 μM and 18.87 μM, respectively. plos.orgnih.gov
Additionally, a study on 5-amino-isoxazole-4-carbonitriles found that derivative 4i possessed significant antioxidant properties. nih.govd-nb.info In other research, a series of seven novel isoxazole compounds were assessed using both DPPH and CUPRAC methods. nih.gov In this series, compound 12 showed the most effective DPPH radical scavenging activity with a reported SC50 of 40.21 ± 2.71. nih.gov The same study also highlighted the cupric ion reducing effects of compounds 12 and 13 . nih.gov
These findings collectively underscore the potential of the isoxazole scaffold in designing potent antioxidant agents. The antioxidant capacity appears to be significantly influenced by the nature and position of substituents on the isoxazole and associated phenyl rings.
Table 1: DPPH Radical Scavenging Activity of Isoxazole Derivatives
Table 2: Antioxidant Activity of Isoxazole-Containing Chalcones
Computational Chemistry and in Silico Approaches in Research
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for modeling the interaction between a ligand, such as a 5-(pyrrolidin-2-yl)isoxazole derivative, and its protein target at the atomic level. By simulating the binding process, researchers can elucidate the key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the ligand's affinity and specificity for the target's binding site.
In studies involving isoxazole (B147169) derivatives, molecular docking has been instrumental in understanding their mechanism of action against various biological targets. For instance, docking studies of isoxazole derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) have revealed specific binding modes. frontiersin.orgnih.gov These studies often show the isoxazole core fitting into hydrophobic pockets of the enzyme's active site, while substituents on the isoxazole and pyrrolidine (B122466) rings form crucial hydrogen bonds and other interactions with key amino acid residues. frontiersin.orgplos.org For example, in the study of isoxazole derivatives targeting the farnesoid X receptor (FXR), hydrophobic interactions were identified with residues such as LEU287, MET290, and ALA291. nih.gov Similarly, research on pyrrolidin-2-one derivatives as acetylcholinesterase (AChE) inhibitors demonstrated that docking scores could effectively predict binding affinity, with some novel compounds showing higher scores than the reference drug, donepezil. nih.gov
The insights gained from ligand-target interaction modeling are not only descriptive but also predictive. They allow for the rational design of new analogs with modified functional groups positioned to optimize interactions with the target, potentially leading to increased potency. The binding energy values calculated from docking simulations provide a quantitative estimate of the binding affinity, helping to rank and prioritize compounds for synthesis and biological testing. frontiersin.org
| Compound/Analog Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| Isoxazole-pyrimidinone Derivative (C3) | 5-Lipoxygenase (5-LOX) | Not specified | -7.334 |
| Isoxazole-pyrimidinone Derivative (C5) | 5-Lipoxygenase (5-LOX) | Not specified | -9.70 |
| Isoxazole-pyrimidinone Derivative (C6) | 5-Lipoxygenase (5-LOX) | Not specified | -7.952 |
| Pyrrolidin-2-one Derivative (14a) | Acetylcholinesterase (AChE) | Not specified | -18.59 |
| Pyrrolidin-2-one Derivative (14d) | Acetylcholinesterase (AChE) | Not specified | -18.057 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR studies can predict the activity of new, unsynthesized compounds, thereby guiding the selection of the most promising candidates for synthesis and testing. This approach is based on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
For isoxazole-containing scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These models generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov A study on isoxazole derivatives as farnesoid X receptor (FXR) agonists developed robust CoMFA and CoMSIA models with high predictive power (r²pred of 0.872 and 0.866, respectively). nih.gov The resulting contour maps indicated that hydrophobic groups at the R2 position and electronegative groups at the R3 position were crucial for agonistic activity. nih.gov
Similarly, QSAR studies on pyrrolidine derivatives have provided valuable insights. A combined 3D-QSAR, docking, and molecular dynamics study on pyrrolidine derivatives as myeloid cell leukemia-1 (Mcl-1) inhibitors produced statistically significant models that were used to design new, more potent compounds. bohrium.com These models help to understand the structural requirements for biological activity and allow for the in silico screening of large compound libraries to identify potential hits. researchgate.net The statistical quality of a QSAR model is assessed by parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for the external test set (r²pred). nih.gov
| Compound Class | Target | QSAR Method | q² | r² | r²pred |
|---|---|---|---|---|---|
| Isoxazole Derivatives | Farnesoid X Receptor (FXR) | CoMFA | 0.664 | 0.960 | 0.872 |
| Isoxazole Derivatives | Farnesoid X Receptor (FXR) | CoMSIA | 0.706 | 0.969 | 0.866 |
| Pyrrolidine Derivatives | Mcl-1 | CoMFA | 0.689 | 0.999 | 0.986 |
| Pyrrolidine Derivatives | Mcl-1 | CoMSIA | 0.614 | 0.923 | 0.815 |
| Pyrrolidin-2-one Derivatives | Acetylcholinesterase (AChE) | 3D-QSAR | 0.8779 | 0.9639 | Not Reported |
Pharmacophore Mapping and Virtual Screening for Novel Ligand Identification
Pharmacophore mapping is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, ionizable groups) that a molecule must possess to interact with a specific biological target. The resulting pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the model and are therefore likely to be active.
This approach has been effectively used in the study of isoxazole- and pyrrolidine-containing compounds. For example, a preliminary pharmacophore model for the System xc- transporter was constructed based on the structure-activity relationships of isoxazole analogues. nih.gov This model provided insights into the spatial requirements of the binding site. In another study, the pharmacophore of a lead diaryl-isoxazole compound was intentionally extended toward the ribose pocket of the ATP binding site of protein kinase CK1δ, a strategy that involved replacing a double bond with a pyrrole (B145914) ring to attach chiral scaffolds. nih.gov This demonstrates how pharmacophore models can guide the rational modification of existing ligands.
Virtual screening campaigns based on pharmacophore models have led to the discovery of novel inhibitors for various targets. A ligand-based pharmacophore model for CYP11B2 inhibitors, consisting of features like ring centroids and an aromatic nitrogen, was developed to guide the search for new compounds. frontiersin.org The process typically involves generating a pharmacophore model from a set of known active ligands, validating the model's ability to distinguish active from inactive compounds, and then using it to screen databases for new potential hits. ugm.ac.id The identified hits are often subjected to further filtering, such as molecular docking, to refine the selection before they are prioritized for experimental testing.
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Prediction
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide a dynamic view of the ligand-target complex, complementing the static picture offered by molecular docking. These simulations can reveal important information about the stability of the ligand in the binding pocket, conformational changes in the protein upon ligand binding, and the role of solvent molecules in the interaction.
For isoxazole and pyrrolidine derivatives, MD simulations have been employed to validate docking results and to gain a deeper understanding of their binding mechanisms. A 100-nanosecond MD simulation of an isoxazole derivative complexed with the COX-2 enzyme was used to assess the stability of the binding mode predicted by docking. frontiersin.org Similarly, MD simulations were crucial in a study of isoxazole derivatives targeting the farnesoid X receptor (FXR), where they helped to understand the binding modes and interactions, revealing that the conformational motions of certain protein loops were critical for ligand binding and activity. nih.gov
MD simulations are also used to predict binding affinities more accurately through methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This technique calculates the free energy of binding by analyzing snapshots from the MD trajectory. In a study of pyrrolidin-2-one derivatives as AChE inhibitors, MD simulations and MM-PBSA studies were conducted to confirm the stability of the docked complexes and to support the binding affinity predictions. nih.gov These dynamic analyses are essential for confirming that a potential ligand can form a stable and long-lasting interaction with its target, a key characteristic of an effective drug.
Future Perspectives and Emerging Research Avenues for 5 Pyrrolidin 2 Yl Isoxazole Research
Development of Advanced and Sustainable Synthetic Methodologies
The future synthesis of 5-(pyrrolidin-2-yl)isoxazole and its analogs will likely pivot towards more efficient, cost-effective, and environmentally benign methods. Current research in heterocyclic chemistry highlights a move away from traditional, often harsh, synthetic conditions towards greener alternatives.
Key areas for development include:
One-Pot Reactions: Multi-component, one-pot syntheses are becoming increasingly important. A highly regioselective, one-pot copper(I)-catalyzed procedure has been developed for the rapid synthesis of 3,5-disubstituted isoxazoles from nitrile oxides and terminal acetylenes. nih.gov Similarly, methods involving the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with iodine and hydroxylamine (B1172632), enable one-pot preparation of 3,5-disubstituted isoxazoles. nih.gov Adapting these strategies for the synthesis of this compound could significantly streamline its production.
Green Chemistry Approaches: The use of sustainable solvents and catalysts is a major trend. rsc.org Environmentally friendly procedures, such as using ultrasound radiation without a catalyst, have been reported for isoxazole (B147169) synthesis, offering benefits like easier work-ups, mild reaction conditions, and high yields. nih.gov The use of deep eutectic solvents (DES) like choline (B1196258) chloride:urea has also been shown to be effective and reusable for up to five cycles in the synthesis of 3,5-disubstituted isoxazoles. acs.org Microwave-assisted synthesis is another green technique that enhances reaction rates and product yields for isoxazole derivatives. abap.co.in
Metal-Free Synthesis: To circumvent the cost, toxicity, and removal challenges associated with metal catalysts, metal-free synthetic routes are highly desirable. rsc.org Methods utilizing reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote 1,3-dipolar cycloaddition of nitrile oxides with alkynes offer a metal-free alternative. nih.gov Enamine-triggered [3+2]-cycloaddition reactions also provide a high-yielding, regiospecific, and metal-free route to substituted isoxazoles. thieme-connect.com
| Methodology | Key Features | Advantages | References |
|---|---|---|---|
| Ultrasound-Assisted Synthesis | Catalyst-free | Environmentally benign, easier work-up, high yields | nih.gov |
| Microwave-Irradiated Synthesis | Enhanced reaction rates | High selectivity, better product yield, shorter reaction time | abap.co.in |
| Deep Eutectic Solvents (DES) | Reusable solvent medium | Sustainable, efficient for multiple cycles | acs.org |
| Metal-Free Cycloaddition | Avoids transition metal catalysts | Reduces cost, toxicity, and purification challenges | nih.govrsc.orgthieme-connect.com |
Exploration of Undiscovered Biological Targets and Pathways
The isoxazole and pyrrolidine (B122466) moieties are present in numerous compounds with a wide spectrum of biological activities, suggesting that this compound could interact with a variety of biological targets. smolecule.comtandfonline.com Future research should aim to move beyond known activities and explore novel therapeutic applications.
Broad-Spectrum Activity Screening: Derivatives of isoxazole have demonstrated antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgmdpi.com The pyrrolidine scaffold is also a cornerstone in agents with antidiabetic, antiviral, and antioxidant properties. tandfonline.com A systematic screening of this compound and its derivatives against a wide panel of biological targets, including enzymes and receptors implicated in various diseases, could reveal unexpected activities. For instance, some isoxazole compounds have shown cytotoxic effects against cancer cell lines and inhibitory activity against enzymes like cyclooxygenase (COX). nih.govfrontiersin.org
Target Deconvolution: For derivatives that show promising activity, identifying the specific molecular target is crucial. Techniques like affinity chromatography, proteomics, and genetic screening can be employed to "de-orphanize" active compounds and elucidate their mechanism of action. This could lead to the discovery of novel disease pathways. For example, compounds containing the pyrrolidine moiety often exhibit neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases by interacting with targets like neurotransmitter receptors or enzymes involved in neuronal signaling. smolecule.com
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of analogs with systematic modifications to the this compound core, researchers can build detailed SAR models. This will clarify which structural features are essential for activity and selectivity, guiding the design of more potent and specific compounds. For example, SAR studies on other isoxazoles have revealed that the presence of specific substituents, such as fluorine or trifluoromethyl groups, can significantly enhance cytotoxicity against cancer cells. nih.gov
Application in Chemical Biology as Molecular Probes
The distinct structure of this compound makes it an attractive candidate for development into a molecular probe. Such probes are invaluable tools in chemical biology for studying complex biological systems, visualizing cellular processes, and identifying protein targets.
The development of this compound-based probes could proceed along several avenues:
Fluorescent Labeling: By conjugating a fluorophore to the core structure, researchers can create probes to visualize the localization and dynamics of the molecule's biological target within living cells.
Affinity-Based Probes: Attaching a reactive group or a photo-crosslinker can convert the molecule into an affinity-based probe. This allows for the covalent labeling and subsequent identification of its binding partners (e.g., enzymes, receptors) from complex biological mixtures. smolecule.com
Biotinylation: Incorporating a biotin (B1667282) tag would enable the purification of the target protein-probe complex using streptavidin-coated beads, facilitating downstream identification by techniques like mass spectrometry.
The unique combination of the pyrrolidine and isoxazole rings may lead to specific binding interactions that can be exploited to probe biological functions that are currently poorly understood. smolecule.com
Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery Initiatives
The convergence of high-throughput screening (HTS), artificial intelligence (AI), and machine learning (ML) is revolutionizing drug discovery. researchgate.netengineering.org.cn These technologies can dramatically accelerate the exploration of the chemical space around this compound.
High-Throughput Screening (HTS): HTS allows for the rapid testing of vast compound libraries against specific biological targets. drugtargetreview.com The development of DNA-encoded libraries (DELs) has further expanded this capability, enabling the screening of billions of molecules simultaneously. nih.govacs.org Creating a focused library of this compound derivatives for HTS or DEL screening could rapidly identify initial hits for various therapeutic targets. nih.gov
Artificial Intelligence and Machine Learning: AI and ML algorithms can analyze large datasets from screening campaigns to build predictive models. tandfonline.com These models can:
Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and testing. drugtargetreview.comtandfonline.com
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially creating novel and highly potent derivatives of this compound. researchgate.net
Predict ADMET Properties: AI can forecast a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, helping to identify and eliminate candidates with poor drug-like properties early in the discovery process. engineering.org.cntandfonline.com
The integration of these computational tools with automated synthesis platforms could create a closed-loop system for drug discovery, where AI designs molecules, robots synthesize them, and HTS provides the data to refine the next cycle of design. researchgate.net
| Technology | Application | Potential Impact | References |
|---|---|---|---|
| High-Throughput Screening (HTS) | Rapidly screen libraries of derivatives against biological targets. | Accelerated hit identification. | drugtargetreview.comnih.gov |
| DNA-Encoded Libraries (DEL) | Screen ultra-large libraries (billions of compounds). | Discovery of novel binders and interactions. | nih.govacs.org |
| Artificial Intelligence (AI)/Machine Learning (ML) | Predict activity (QSAR), design new molecules, predict ADMET properties. | Prioritize synthesis, reduce late-stage failures, innovate structures. | researchgate.netdrugtargetreview.comtandfonline.com |
| Automated Synthesis | Rapidly synthesize compounds designed by AI. | Enables closed-loop discovery cycles. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 5-substituted isoxazole derivatives, such as 5-(Pyrrolidin-2-yl)isoxazole?
- Methodological Answer : Isoxazole derivatives are typically synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes. For example, substituted isoxazoles can be prepared in a one-pot synthesis using aldehydes (e.g., indole-2-carbaldehyde) and propargyl ethers under catalytic conditions . Solvent optimization (e.g., ethanol or THF) and temperature control (60–80°C) are critical for yield and selectivity .
Q. How can structural characterization of this compound be performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the isoxazole ring and substituent positions. Mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide molecular weight and 3D structural validation. Computational methods like Density Functional Theory (DFT) are used to predict electronic properties and compare with experimental data .
Q. What standard protocols are used for preliminary antimicrobial screening of isoxazole derivatives?
- Methodological Answer : In vitro antimicrobial activity is assessed using the agar well-diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Compounds are dissolved in DMSO (1 mg/mL), and zones of inhibition are measured after 24–48 hours. Streptomycin is often used as a positive control .
Advanced Research Questions
Q. How does the substituent position on the isoxazole ring influence enzymatic inhibition (e.g., glutathione reductase)?
- Methodological Answer : Substituent position significantly impacts enzyme inhibition. For example, 3-(4-chlorophenyl)isoxazole (IC₅₀ = 0.059 mM) inhibits glutathione reductase (GR) more effectively than its 5-substituted analog (IC₅₀ = 0.107 mM) due to steric and electronic interactions with the enzyme's active site. Inhibition kinetics (e.g., semi-competitive vs. uncompetitive) are determined using Lineweaver-Burk plots .
Q. What computational approaches predict the binding affinity of this compound derivatives to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations are employed to study interactions with targets like bacterial enzymes or cancer cell receptors. For example, indole-isoxazole-triazole conjugates showed strong binding to S. aureus DNA gyrase in docking studies, correlating with experimental MIC values .
Q. How can structural modifications enhance anticancer activity in isoxazole derivatives?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine) or heterocyclic amides improves cytotoxicity. For instance, fluorophenyl-isoxazole-carboxamide analogs inhibit HeLa and MCF-7 cell proliferation (IC₅₀ < 10 µM) by inducing apoptosis. Structure-Activity Relationship (SAR) studies guide optimization of substituents on the phenyl and isoxazole rings .
Q. What analytical techniques resolve contradictions in structure-activity data for isoxazole derivatives?
- Methodological Answer : Discrepancies in activity (e.g., 3- vs. 5-substituted analogs) are resolved using Hirshfeld surface analysis to map intermolecular interactions and X-ray crystallography to compare binding conformations. For example, 3-substituted derivatives exhibit stronger hydrogen bonding with GR than 5-substituted ones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
